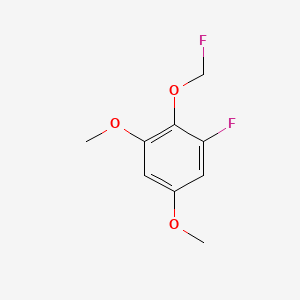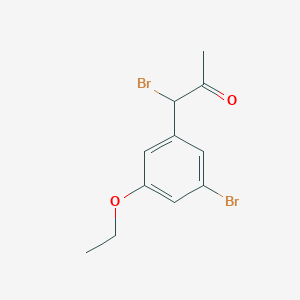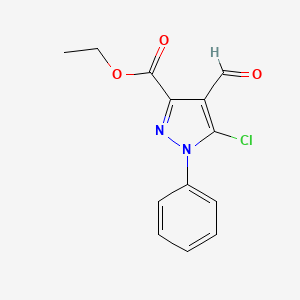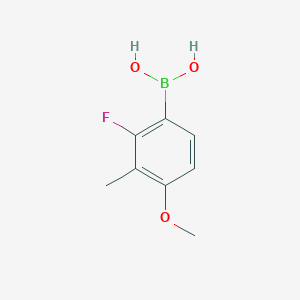
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of methoxy, fluoro, and fluoromethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves several steps, typically starting with the appropriate benzene derivative. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Fluorination: Introduction of fluorine atoms using reagents like tetrabutylammonium fluoride.
Fluoromethoxylation: Addition of fluoromethoxy groups under controlled conditions
Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include tetrabutylammonium iodide and boron trichloride, leading to the formation of products like 5-fluoro-benzene-1,3-diol.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, leading to different derivatives.
Hydrolysis: Under acidic or basic conditions, the methoxy and fluoromethoxy groups can be hydrolyzed to form phenolic compounds.
Scientific Research Applications
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene can be compared with other similar compounds such as:
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group, leading to different reactivity and applications.
1,2-Dimethoxy-4-(3-Fluoro-2-Propenyl)benzene: Contains a propenyl group, which alters its chemical properties and uses.
1,5-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene: A closely related compound with slight variations in the position of functional groups
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
KGVWGIUADMHLNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)OCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)



![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)




